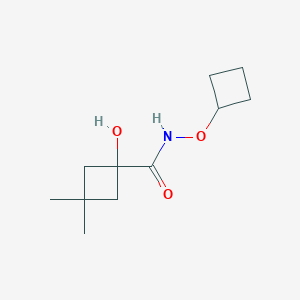
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide, also known as CBDM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
科学的研究の応用
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have hypoglycemic effects, making it a potential treatment for diabetes. N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is not fully understood, but studies suggest that it may act through multiple pathways. N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis. Additionally, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to modulate the expression of genes involved in inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, as well as reduce oxidative stress and inflammation. In animal studies, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been found to have hypoglycemic effects and improve glucose tolerance. N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is that it is a synthetic compound, which allows for greater control over its chemical properties and purity. Additionally, N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide has been extensively studied in vitro and in animal models, which provides a strong foundation for further research. However, one limitation of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.
将来の方向性
There are several future directions for research on N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide. One area of interest is the development of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide derivatives with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide and to identify potential drug targets. Clinical trials are also needed to evaluate the safety and efficacy of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide in humans. Finally, studies are needed to investigate the potential use of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide in combination with other drugs or therapies for the treatment of various diseases.
合成法
The synthesis of N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide involves the reaction of 3,3-dimethylcyclobutanone with cyclobutanol in the presence of a Lewis acid catalyst, followed by the addition of hydroxylamine hydrochloride and sodium bicarbonate. The resulting product is then purified using column chromatography to obtain the final compound.
特性
IUPAC Name |
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)6-11(14,7-10)9(13)12-15-8-4-3-5-8/h8,14H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUDCZJGKDZXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)NOC2CCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyloxy-1-hydroxy-3,3-dimethylcyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-3-hydroxypiperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B7438567.png)
![(1S,6R)-2-(3-methoxy-1,2-thiazole-5-carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438575.png)
![[3-(Hydroxymethyl)-4-methylphenyl]-[4-[3-(trifluoromethyl)diazirin-3-yl]piperidin-1-yl]methanone](/img/structure/B7438584.png)
![(1S,6R)-2-[6-(methylamino)pyridine-3-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438587.png)
![4-[2-Oxo-2-(3-propan-2-yl-2-azaspiro[3.6]decan-2-yl)ethyl]piperidine-2,6-dione](/img/structure/B7438589.png)
![[2,2-Bis(hydroxymethyl)pyrrolidin-1-yl]-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7438594.png)
![3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide](/img/structure/B7438597.png)
![(5R,7S)-N-[2-(1-hydroxycyclopentyl)ethyl]-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438605.png)
![5-(1,4-Dioxan-2-ylmethylcarbamoyl)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438610.png)
![2,2-Difluoro-5-[(6-methyl-1,3-benzodioxol-5-yl)carbamoyl]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438612.png)
![5-[(1-Ethyl-6-oxopyridin-3-yl)carbamoyl]-2,2-difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438616.png)
![1-[[4-[3-Hydroxy-3-(trifluoromethyl)azetidine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7438620.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)
![[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7438636.png)